molecular formula C5H8O2S B3382684 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid CAS No. 35120-12-8

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

Cat. No. B3382684
CAS RN: 35120-12-8
M. Wt: 132.18 g/mol
InChI Key: CZDQABULEQWLGA-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid, also known as MSC, is a cyclopropane derivative that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. Studies have shown that this compound can interact with GABA(A) receptors and voltage-gated sodium channels, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the activation of GABA(A) receptors. In addition, this compound has been shown to have cardioprotective effects, potentially through its ability to inhibit calcium influx in cardiac cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research related to 1-(Methylsulfanyl)cyclopropane-1-carboxylic acid, including further studies on its mechanism of action, its potential applications in the treatment of neurological and cardiovascular disorders, and its potential use as a tool for studying the effects of cyclopropane derivatives on biological systems. Additionally, studies on the toxicity and safety of this compound at different concentrations may help to inform its potential use in future experiments.

Scientific Research Applications

1-(Methylsulfanyl)cyclopropane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has shown potential as a tool for studying the effects of cyclopropane derivatives on various biological systems, including the nervous system and cardiovascular system.

properties

IUPAC Name

1-methylsulfanylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDQABULEQWLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273264
Record name 1-(Methylthio)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35120-12-8
Record name 1-(Methylthio)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35120-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylthio)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
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1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
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1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
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1-(Methylsulfanyl)cyclopropane-1-carboxylic acid
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Reactant of Route 6
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid

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